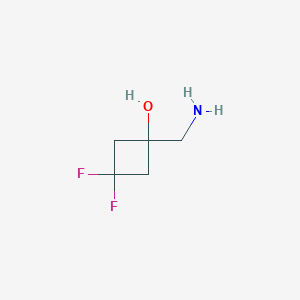![molecular formula C13H16O5 B11734938 (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate](/img/structure/B11734938.png)
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is an organic compound that features a dioxolane ring substituted with a benzyloxy methyl group and an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate typically involves the formation of the dioxolane ring followed by the introduction of the benzyloxy methyl and acetate groups. One common method involves the reaction of a suitable diol with an acetal or ketal precursor under acidic conditions to form the dioxolane ring. The benzyloxy methyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile. Finally, the acetate group can be introduced through esterification using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The acetate group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Similar in structure but lacks the dioxolane ring.
Benzyloxyacetic acid: Contains a benzyloxy group and an acetic acid moiety but lacks the dioxolane ring.
1,3-Dioxolane derivatives: Compounds with a dioxolane ring but different substituents.
Uniqueness
(2S)-2-[(benzyloxy)methyl]-1,3-dioxolan-4-yl acetate is unique due to the combination of the benzyloxy group, dioxolane ring, and acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
[(2S)-2-(phenylmethoxymethyl)-1,3-dioxolan-4-yl] acetate |
InChI |
InChI=1S/C13H16O5/c1-10(14)17-13-9-16-12(18-13)8-15-7-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3/t12-,13?/m0/s1 |
Clé InChI |
WXFZXUOIQZWGEX-UEWDXFNNSA-N |
SMILES isomérique |
CC(=O)OC1CO[C@@H](O1)COCC2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1COC(O1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11734855.png)
![1,3-dimethyl-5-[N-(4-fluorobenzyl)amino]pyrazole](/img/structure/B11734860.png)
![heptyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734864.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11734868.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11734870.png)

![1,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11734885.png)
![N-[(3,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11734891.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11734898.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11734908.png)


![1-[(2R,3R)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine](/img/structure/B11734925.png)
amine](/img/structure/B11734931.png)
